molecular formula C11H10FNO B062276 8-ethyl-3-fluoro-1H-quinolin-2-one CAS No. 175609-34-4

8-ethyl-3-fluoro-1H-quinolin-2-one

Cat. No.: B062276
CAS No.: 175609-34-4
M. Wt: 191.2 g/mol
InChI Key: WFDWCQFWANMKNW-UHFFFAOYSA-N
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Description

8-ethyl-3-fluoro-1H-quinolin-2-one is a fluorinated quinoline derivative. Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science. The incorporation of fluorine into the quinoline structure often enhances the biological activity and stability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ethyl-3-fluoro-1H-quinolin-2-one can be achieved through various methods, including cyclization and cycloaddition reactions, displacements of halogen atoms, and direct fluorinations. One common method involves the nucleophilic substitution of fluorine atoms, cross-coupling reactions, and synthesis using organometallic compounds .

Industrial Production Methods

Industrial production methods for fluorinated quinolines often involve large-scale cyclization reactions and the use of specialized catalysts to ensure high yield and purity. The specific conditions and reagents used can vary depending on the desired properties of the final product .

Chemical Reactions Analysis

Types of Reactions

8-ethyl-3-fluoro-1H-quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Common in fluorinated compounds, substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinolines .

Scientific Research Applications

8-ethyl-3-fluoro-1H-quinolin-2-one has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-ethyl-3-fluoro-1H-quinolin-2-one is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical properties. The presence of both an ethyl group and a fluorine atom on the quinoline ring can enhance its stability and biological activity compared to other quinoline derivatives .

Properties

IUPAC Name

8-ethyl-3-fluoro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO/c1-2-7-4-3-5-8-6-9(12)11(14)13-10(7)8/h3-6H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDWCQFWANMKNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1NC(=O)C(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379007
Record name 8-Ethyl-3-fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175609-34-4
Record name 8-Ethyl-3-fluoroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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